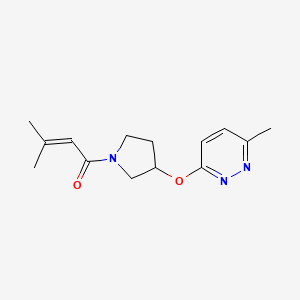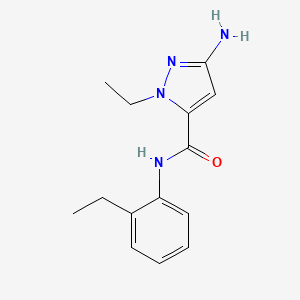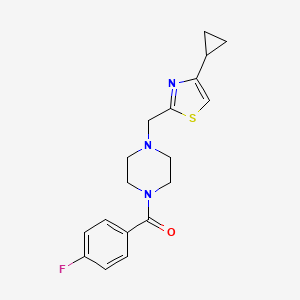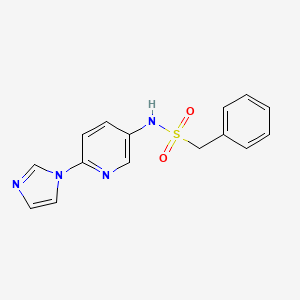![molecular formula C18H16FN5O B2983363 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797874-86-2](/img/structure/B2983363.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex chemical structure that holds significance in various fields of scientific research. This compound exhibits unique properties that make it valuable in the study of chemical reactions, biological interactions, and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, including the formation of the pyridopyrimidine ring and the attachment of the pyrazole moiety. A common synthetic route starts with the condensation of appropriate pyridine derivatives with urea or guanidine compounds, followed by cyclization reactions. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and solvent systems like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would require optimizing the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis or microwave-assisted synthesis could be employed to enhance efficiency. Scale-up processes would involve rigorous purification steps, including recrystallization and chromatographic techniques.
化学反应分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the pyridopyrimidine ring can be oxidized using strong oxidizing agents like potassium permanganate, while reduction reactions can be carried out using hydrides such as sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane solvent, room temperature.
Reduction: : Sodium borohydride, methanol solvent, room temperature.
Substitution: : Alkyl halides or aryl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: : Formation of corresponding pyridine N-oxide derivatives.
Reduction: : Formation of reduced pyridopyrimidine analogs.
Substitution: : Formation of alkylated or arylated derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical modifications and functionalizations.
Biology
Biologically, the compound serves as a molecular probe to study enzyme interactions, cellular pathways, and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical assays and drug discovery research.
Medicine
In medicine, the compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its efficacy in treating certain diseases by targeting specific molecular mechanisms.
Industry
In the industrial sector, the compound could be used in the development of new materials, catalysts, and chemical sensors. Its diverse reactivity and functional groups make it valuable for various industrial applications.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It can form specific binding interactions, leading to the modulation of biological pathways. The compound's effects are mediated through the activation or inhibition of these targets, resulting in downstream biological responses.
相似化合物的比较
Similar Compounds
(7,8-Dihydropyrido[3,4-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Unique Aspects
Compared to similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exhibits distinct reactivity patterns and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain targets, making it more effective in specific applications. The unique combination of functional groups within this compound also allows for a broader range of chemical transformations and modifications.
Conclusion
This compound is a fascinating compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and potential therapeutic development.
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-23-17(8-16(22-23)12-2-4-14(19)5-3-12)18(25)24-7-6-15-13(10-24)9-20-11-21-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJMQDGNXISLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2983282.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)
![2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2983287.png)


![(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2983293.png)



![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)
![4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2983299.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)
![1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983303.png)
